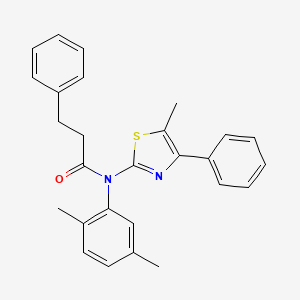![molecular formula C20H31NO5 B4075184 1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075184.png)
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid
Overview
Description
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid is a complex organic compound that features an azepane ring and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid typically involves a multi-step process. One common method includes the reaction of 3-ethylphenol with 1,4-dibromobutane to form 4-(3-ethylphenoxy)butyl bromide. This intermediate is then reacted with azepane in the presence of a base to yield 1-[4-(3-ethylphenoxy)butyl]azepane. Finally, the compound is treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The azepane ring can be reduced to form a piperidine derivative.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-ethylbenzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic amino acids in proteins, while the azepane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-Bromophenoxy)butyl]azepane;oxalic acid
- 1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid
- 1-[4-(3-Chlorophenoxy)butyl]azepane;oxalic acid
Uniqueness
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical properties .
Properties
IUPAC Name |
1-[4-(3-ethylphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-2-17-10-9-11-18(16-17)20-15-8-7-14-19-12-5-3-4-6-13-19;3-1(4)2(5)6/h9-11,16H,2-8,12-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPBHPZJYDQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone](/img/structure/B4075104.png)
![1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4075107.png)
![1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075110.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine](/img/structure/B4075111.png)
![1-[2-(2-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075127.png)

![N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)
![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)

![1-[4-(2-Chloro-5-methylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075178.png)
![1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4075187.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![(4-Methylphenyl)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
